molecular formula C15H18FNO2S B2997217 3-{[2-(2-Fluorophenyl)ethyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione CAS No. 1795528-90-3

3-{[2-(2-Fluorophenyl)ethyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione

Cat. No. B2997217
CAS RN: 1795528-90-3
M. Wt: 295.37
InChI Key: AETVWBOVPNBKDM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiolane ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also has an amine group attached to the thiolane ring, and a propargyl group attached to the amine. The propargyl group is further connected to a 2-fluorophenyl group. These structural features suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiolane ring, the introduction of the amine group, and the attachment of the propargyl and 2-fluorophenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiolane ring, the amine group, and the propargyl and 2-fluorophenyl groups would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, while the propargyl group could undergo reactions typical of alkynes. The thiolane ring and the 2-fluorophenyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar amine group could enhance its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to assess these risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Such studies could provide valuable insights into its potential applications .

properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2S/c1-2-9-17(14-8-11-20(18,19)12-14)10-7-13-5-3-4-6-15(13)16/h1,3-6,14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETVWBOVPNBKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CCC1=CC=CC=C1F)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(2-Fluorophenyl)ethyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione

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